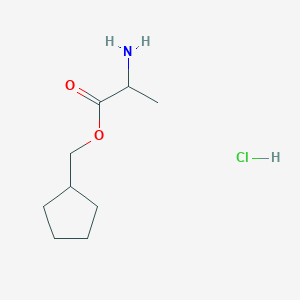

Cyclopentylmethyl 2-aminopropanoate;hydrochloride

Beschreibung

L-Alanin-Cyclopentylmethylester-Hydrochlorid ist eine chemische Verbindung mit der Summenformel C9H17NO2·HCl. Es ist ein Derivat von L-Alanin, einer Aminosäure, und wird häufig in verschiedenen chemischen und biologischen Forschungsanwendungen eingesetzt. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Cyclopentylmethylestergruppe umfasst, die an das L-Alanin-Rückgrat gebunden ist.

Eigenschaften

Molekularformel |

C9H18ClNO2 |

|---|---|

Molekulargewicht |

207.70 g/mol |

IUPAC-Name |

cyclopentylmethyl 2-aminopropanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-6-8-4-2-3-5-8;/h7-8H,2-6,10H2,1H3;1H |

InChI-Schlüssel |

LYMHFVGYAXLGFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)OCC1CCCC1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Alanin-Cyclopentylmethylester-Hydrochlorid erfolgt typischerweise durch Veresterung von L-Alanin mit Cyclopentylmethanol in Gegenwart eines starken Säurekatalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten. Der resultierende Ester wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu bilden.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von L-Alanin-Cyclopentylmethylester-Hydrochlorid unter Verwendung von kontinuierlichen Fließreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Der Einsatz automatisierter Systeme reduziert auch das Kontaminationsrisiko und verbessert die Gesamteffizienz.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

L-Alanin-Cyclopentylmethylester-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese von Peptiden und anderen komplexen Molekülen verwendet.

Biologie: Es dient als Substrat in enzymatischen Studien, um die Enzym-Spezifität und -aktivität zu verstehen.

Medizin: Die Verbindung wird aufgrund ihrer Fähigkeit, stabile Ester zu bilden, auf ihre potenzielle Verwendung in Arzneimitteltransportsystemen untersucht.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von L-Alanin-Cyclopentylmethylester-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es durch Esterasen hydrolysiert werden, um L-Alanin und Cyclopentylmethanol freizusetzen. L-Alanin ist dann an verschiedenen Stoffwechselwegen beteiligt, darunter die Proteinsynthese und die Energieproduktion. Das Cyclopentylmethanol kann weiter metabolisiert oder ausgeschieden werden.

Wissenschaftliche Forschungsanwendungen

L-Alanine cyclopentylmethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.

Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Alanine cyclopentylmethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release L-Alanine and cyclopentylmethanol. L-Alanine is then involved in various metabolic pathways, including protein synthesis and energy production. The cyclopentylmethanol can be further metabolized or excreted.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Alanin-Methylester-Hydrochlorid

- L-Alanin-Ethylester-Hydrochlorid

- L-Alanin-Isopropylester-Hydrochlorid

Einzigartigkeit

L-Alanin-Cyclopentylmethylester-Hydrochlorid ist aufgrund des Vorhandenseins der Cyclopentylmethylgruppe einzigartig, die besondere chemische und physikalische Eigenschaften verleiht. Diese strukturelle Variation kann die Reaktivität, Löslichkeit und Wechselwirkung der Verbindung mit biologischen Molekülen beeinflussen, was sie zu einem wertvollen Werkzeug in der Forschung und in industriellen Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.